1-(Bromomethyl)-1-cyclobutoxy-4-isopropylcyclohexane
Description
1-(Bromomethyl)-1-cyclobutoxy-4-isopropylcyclohexane is a brominated cyclohexane derivative featuring a cyclobutoxy substituent and an isopropyl group. Its structural complexity arises from the combination of a strained cyclobutyl ether, a bulky isopropyl substituent, and a reactive bromomethyl group. The bromomethyl group serves as a key reactive site for nucleophilic substitution or coupling reactions, while the cyclobutoxy and isopropyl moieties may influence steric hindrance and solubility .
Properties
Molecular Formula |
C14H25BrO |
|---|---|
Molecular Weight |
289.25 g/mol |
IUPAC Name |
1-(bromomethyl)-1-cyclobutyloxy-4-propan-2-ylcyclohexane |
InChI |
InChI=1S/C14H25BrO/c1-11(2)12-6-8-14(10-15,9-7-12)16-13-4-3-5-13/h11-13H,3-10H2,1-2H3 |
InChI Key |
JOFJUHXEHLFKEA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCC(CC1)(CBr)OC2CCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-1-cyclobutoxy-4-isopropylcyclohexane typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions, utilizing bromine or other brominating agents. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-1-cyclobutoxy-4-isopropylcyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Addition Reactions: The cyclobutoxy and isopropyl groups can undergo addition reactions with various reagents
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium iodide, potassium fluoride, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in these reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted cyclohexane derivatives, while oxidation and reduction can lead to the formation of alcohols, ketones, or other functionalized compounds .
Scientific Research Applications
1-(Bromomethyl)-1-cyclobutoxy-4-isopropylcyclohexane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its use in drug development.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals, polymers, and other industrial products .
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-1-cyclobutoxy-4-isopropylcyclohexane involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modulation of various cellular processes, including enzyme activity, signal transduction, and gene expression .
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Functional Comparison
Key Observations
The isopropyl group increases steric bulk, which may slow down nucleophilic substitutions at the bromomethyl site compared to simpler derivatives (e.g., 4-(Bromomethyl)benzaldehyde) .
Pharmaceutical Relevance :
- Analogous bromomethyl bicyclic compounds (e.g., TC-1698 and TC-1709) exhibit high affinity for nicotinic acetylcholine receptors (Ki = 0.78–2.5 nM), suggesting that the target compound’s structural complexity could be leveraged for receptor-targeted drug design .
Safety Profile: Bromomethyl derivatives universally require stringent handling due to lachrymatory and skin-irritating properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
